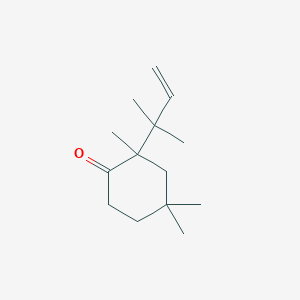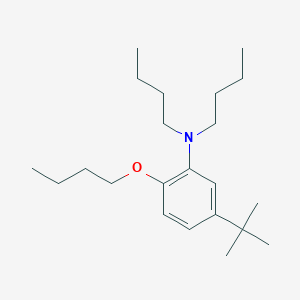
2-Butoxy-N,N-dibutyl-5-tert-butylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is an organic compound with the molecular formula C22H39NO It is a derivative of aniline, characterized by the presence of butoxy, dibutyl, and tert-butyl groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline typically involves the reaction of aniline derivatives with butylating agents under controlled conditions. One common method is the alkylation of 2-tert-butylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-N,N-dibutyl-5-tert-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Butoxy-N,N-dibutyl-5-tert-butylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline involves its interaction with molecular targets and pathways within a system. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylaniline: A structurally related compound with similar steric hindrance due to the tert-butyl group.
N,N-Dibutylaniline: Another related compound with dibutyl groups attached to the nitrogen atom.
Uniqueness
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is unique due to the combination of butoxy, dibutyl, and tert-butyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
86849-33-4 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
2-butoxy-N,N-dibutyl-5-tert-butylaniline |
InChI |
InChI=1S/C22H39NO/c1-7-10-15-23(16-11-8-2)20-18-19(22(4,5)6)13-14-21(20)24-17-12-9-3/h13-14,18H,7-12,15-17H2,1-6H3 |
Clave InChI |
CJIQFBKXHZQXSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
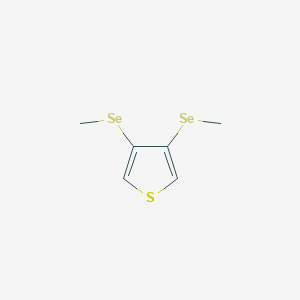
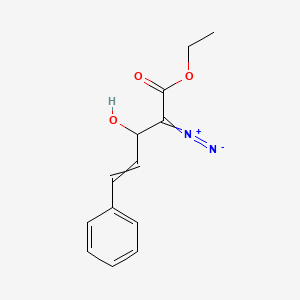



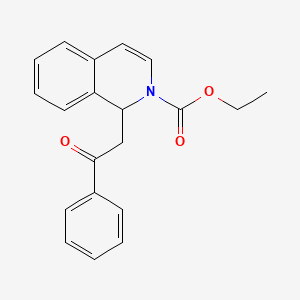
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
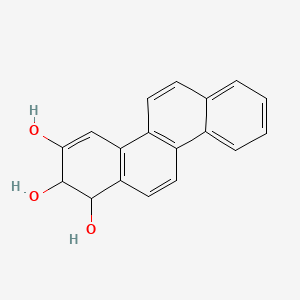
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)

